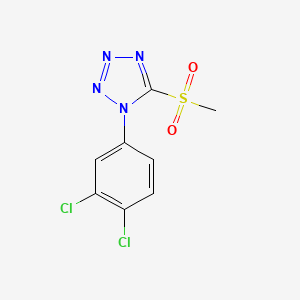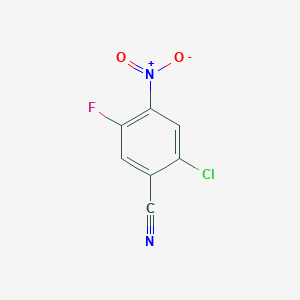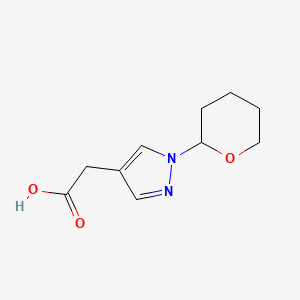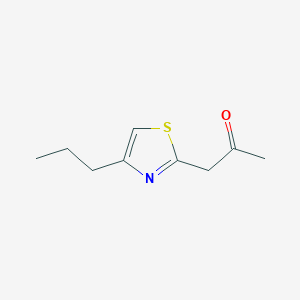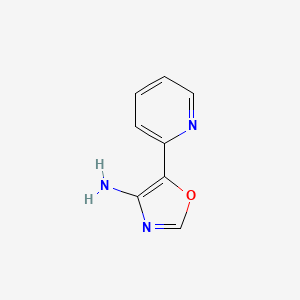![molecular formula C6H3BrN4O2 B13667879 8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667879.png)
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 6th position on the triazolo[4,3-a]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 6-bromo-1,2,4-triazolo[4,3-a]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 6th position. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to ensure complete nitration.
Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly method for the preparation of triazolopyridine derivatives. This method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, leading to the formation of the desired compound in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of continuous flow reactors also minimizes the risk of hazardous by-products and improves the overall safety of the production process.
化学反応の分析
Types of Reactions
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazolopyridine derivatives, depending on the nucleophile used.
科学的研究の応用
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the triazolopyridine ring system can interact with various biological macromolecules through hydrogen bonding and π-π stacking interactions, modulating their function and activity.
類似化合物との比較
8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: This compound has a similar structure but differs in the position of the triazole ring fusion.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: This compound contains a thiol group instead of a nitro group, leading to different chemical reactivity and biological activity.
2-Substituted 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine: These compounds have additional nitro groups, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other triazolopyridine derivatives.
特性
分子式 |
C6H3BrN4O2 |
|---|---|
分子量 |
243.02 g/mol |
IUPAC名 |
8-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-1-4(11(12)13)2-10-3-8-9-6(5)10/h1-3H |
InChIキー |
ICMAUUMLRQHMNH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NN=CN2C=C1[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)
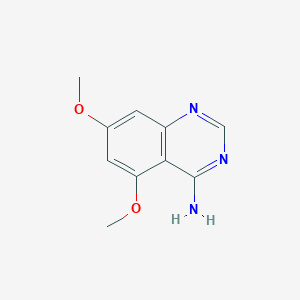
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)
![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

